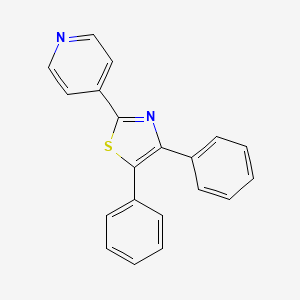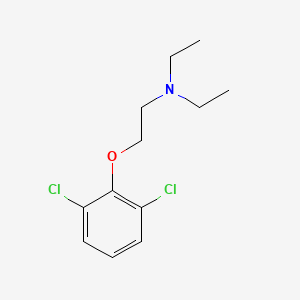
N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 311.42 g/mol.
Mécanisme D'action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide is not fully understood. However, it has been reported that N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. This inhibition may lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide has been reported to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been reported to exhibit antioxidant activity and to protect against oxidative stress-induced damage. N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide in lab experiments is its high purity and high yield synthesis method. N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of using N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the scientific research of N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide. One direction is the further exploration of its anti-inflammatory and analgesic properties, which may lead to the development of new drugs for the treatment of inflammatory diseases. Another direction is the investigation of its potential as an antioxidant and its ability to protect against oxidative stress-induced damage. Additionally, the use of N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide as a building block in the synthesis of metal-organic frameworks may lead to the development of new materials with unique properties.
Méthodes De Synthèse
The synthesis of N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide can be achieved through a multi-step process involving the reaction of 2,6-dimethylaniline with 3-methylphenol in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with sodium acetate to produce N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide. This method has been reported to yield high purity and high yield of N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. In the field of organic chemistry, N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide has been used as a ligand in the synthesis of metal complexes. In the field of material science, N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide has been used as a building block in the synthesis of metal-organic frameworks. In the field of medicinal chemistry, N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide has been studied for its potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-6-4-9-15(10-12)20-11-16(19)18-17-13(2)7-5-8-14(17)3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDKBVXTKDIDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-methoxyphenyl){methyl[(5-methyl-2-furyl)methyl]amino}acetic acid](/img/structure/B5684513.png)
![N-{2-[1-(2-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5684522.png)
![1-(3-fluorobenzyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone](/img/structure/B5684530.png)
![2-(dimethylamino)-N,4-dimethyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5684537.png)


![8-(3-hydroxybenzyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5684549.png)

![3-{2-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5684565.png)
![3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5684566.png)
![3-(2-furyl)-3-{[(2,3,6-trimethyl-4-quinolinyl)carbonyl]amino}propanoic acid](/img/structure/B5684576.png)
![4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5684580.png)

![1-[5-methoxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5684593.png)